BenchChemオンラインストアへようこそ!

Neoastilbin

Solubility enhancement Formulation development Bioavailability

Neoastilbin (54081-47-9) is the (2S,3S)-diastereomer of taxifolin 3-O-α-L-rhamnoside, distinct from the more common astilbin. Its CYP2D6 IC₅₀ of 1.48 μM—9.6-fold lower than astilbin—makes it essential for CYP inhibition assays requiring maximum sensitivity. Aqueous solubility of 217.16 μg/mL (64% higher than astilbin) allows concentrated DMSO-free stock solutions. Enhanced stability in simulated intestinal fluid (88.3% intact after 4 h) supports GI stability studies. Paired with astilbin, it enables stereochemistry-SAR studies. Procure to ensure experimental reproducibility.

Molecular Formula C21H22O11
Molecular Weight 450.4 g/mol
CAS No. 54081-47-9
Cat. No. B191947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeoastilbin
CAS54081-47-9
Synonymsneoastilbin
Molecular FormulaC21H22O11
Molecular Weight450.4 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O
InChIInChI=1S/C21H22O11/c1-7-15(26)17(28)18(29)21(30-7)32-20-16(27)14-12(25)5-9(22)6-13(14)31-19(20)8-2-3-10(23)11(24)4-8/h2-7,15,17-26,28-29H,1H3/t7-,15-,17+,18+,19-,20+,21-/m0/s1
InChIKeyZROGCCBNZBKLEL-MFSALPCASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Neoastilbin (CAS 54081-47-9) for Scientific Procurement: Isomer Identity and Physicochemical Baseline


Neoastilbin (CAS 54081-47-9, C₂₁H₂₂O₁₁, MW 450.40) is a flavanonol glycoside stereoisomer—specifically the (2S,3S)-diastereomer of taxifolin 3-O-α-L-rhamnoside [1]. It naturally co-occurs in Smilax glabra rhizome alongside three other diastereomers: astilbin (2R,3R), isoastilbin (2R,3S), and neoisoastilbin (2S,3R) [2]. Unlike generic flavonoid procurement where any isomer may be considered functionally equivalent, neoastilbin's distinct stereochemistry at C-2 and C-3 confers physicochemical and pharmacological properties that are not interchangeable with its diastereomers [3].

Why Neoastilbin (CAS 54081-47-9) Cannot Be Replaced by Generic Flavonoid Isomers in Research Applications


Substituting neoastilbin with the more abundant and commercially accessible astilbin—or any other dihydroflavonol rhamnoside—introduces confounding variables that compromise experimental reproducibility and mechanistic interpretation. Despite sharing identical molecular formula and connectivity, the four stereoisomers exhibit quantitatively distinct physicochemical behavior and enzyme inhibition profiles [1]. For example, neoastilbin's aqueous solubility is 64% higher than astilbin's, directly affecting dissolution kinetics and bioassay reproducibility [2]. More critically, neoastilbin is the most potent CYP2D6 inhibitor among the three tested isomers, with an IC₅₀ 9.6-fold lower than astilbin's [3]. These differences are not merely incremental; they represent fundamentally different experimental outcomes that cannot be extrapolated from one isomer to another.

Neoastilbin (CAS 54081-47-9): Quantitative Differentiation Evidence Against Astilbin and Isoastilbin


Aqueous Solubility Differentiation: Neoastilbin vs. Astilbin (64% Higher Water Solubility)

In a direct head-to-head comparison, neoastilbin demonstrated water solubility of 217.16 μg/mL, whereas astilbin exhibited water solubility of 132.72 μg/mL under identical experimental conditions [1]. The oil-water distribution coefficient (log P) in simulated gastric fluid (SGF) was 1.39 for neoastilbin versus 1.57 for astilbin; in simulated intestinal fluid (SIF), log P values were 0.98 and 1.09, respectively [2].

Solubility enhancement Formulation development Bioavailability Assay preparation

Intestinal Stability Advantage: Neoastilbin Retains 9.7 Percentage Points Higher Integrity in SIF

In simulated intestinal fluid (SIF) at 37 °C over 4 hours of incubation, neoastilbin demonstrated superior stability: 88.3% of neoastilbin remained intact, compared to 78.6% for astilbin [1]. The primary degradation pathway for both compounds was isomerization to their respective cis-trans-isomers (neoastilbin → isoastilbin; astilbin → neoisoastilbin), with minimal decomposition [2].

Stability Degradation kinetics GI tract modeling Bioavailability prediction

CYP2D6 Inhibition: Neoastilbin Is 9.6-Fold More Potent Than Astilbin

In an in vitro enzyme inhibition study using ultrahigh-performance liquid chromatography and triple quadrupole mass spectrometry, neoastilbin exhibited the strongest inhibition of human cytochrome CYP2D6 among three tested isomers, with an IC₅₀ of 1.48 μM. Astilbin showed an IC₅₀ of 14.16 μM, while isoastilbin had an IC₅₀ of 11.87 μM [1]. Notably, this rank order is reversed for CYP3A4, where astilbin is the most potent (IC₅₀ 2.63 μM) and neoastilbin is the least potent (IC₅₀ 6.51 μM) [2].

CYP450 inhibition Drug-drug interaction Metabolism Hepatocyte assays

CYP3A4 Inhibition: Inverse Selectivity Profile Demonstrates Isomer-Specific Enzyme Targeting

The isomer selectivity observed for CYP inhibition is enzyme-dependent and non-linear. For CYP3A4, the rank order of inhibition potency is reversed: astilbin (IC₅₀ 2.63 μM) > isoastilbin (IC₅₀ 3.03 μM) > neoastilbin (IC₅₀ 6.51 μM) [1]. Neoastilbin is 2.5-fold less potent toward CYP3A4 compared to astilbin, whereas for CYP2D6 it is 9.6-fold more potent [2]. This inverse selectivity profile demonstrates that stereochemistry at C-2 and C-3 differentially governs interaction with CYP isoforms.

CYP3A4 Enzyme selectivity Structure-activity relationship Metabolic profiling

Absolute Oral Bioavailability: Equivalent Systemic Exposure Despite Physicochemical Differences

Despite neoastilbin's 64% higher aqueous solubility and 45% lower relative degradation in SIF, a pharmacokinetic study in rats revealed that the absolute oral bioavailability of neoastilbin (0.28%) and astilbin (0.30%) showed no significant difference [1]. This finding indicates that the in vitro physicochemical advantages do not translate linearly to in vivo systemic exposure, likely due to competing factors such as first-pass metabolism or intestinal efflux.

Pharmacokinetics Oral bioavailability In vivo study Rat model

Natural Abundance Ratio: Astilbin Dominates, Neoastilbin Is the Second Most Abundant Isomer

Quantitative analysis of a standardized Smilax glabra flavonoid extract (SGF) using UPLC determined the relative abundance of the six main flavonoids: astilbin (18.10%), neoastilbin (11.04%), isoastilbin (5.03%), neoisoastilbin (4.09%), engeletin (2.58%), and (−)-epicatechin (1.77%) [1]. Neoastilbin is the second most abundant dihydroflavonol glycoside in this source material, occurring at approximately 61% of astilbin's concentration [2].

Natural product chemistry Isolation yield Source material optimization Phytochemical profiling

Neoastilbin (CAS 54081-47-9): Optimal Research and Industrial Application Scenarios Based on Quantitative Differentiation


In Vitro CYP2D6 Inhibition and Drug-Drug Interaction Screening

Neoastilbin is the preferred isomer for in vitro CYP2D6 inhibition studies requiring maximum assay sensitivity, as it provides an IC₅₀ of 1.48 μM—9.6-fold lower than astilbin and 8.0-fold lower than isoastilbin [5]. This potency differential enables detection of CYP2D6 modulation at lower compound concentrations, reducing solvent interference and improving assay dynamic range. Conversely, for CYP3A4-focused studies, neoastilbin's weaker inhibition (IC₅₀ 6.51 μM) relative to astilbin (IC₅₀ 2.63 μM) provides a useful low-potency comparator control [2].

Aqueous-Based Bioassay Development Requiring High Solubility and Formulation Consistency

For cell-based assays or biochemical screening where DMSO concentrations must be minimized, neoastilbin's water solubility of 217.16 μg/mL—64% higher than astilbin's 132.72 μg/mL—enables preparation of more concentrated aqueous stock solutions and reduces the need for organic co-solvents [5]. This advantage is particularly relevant for assays involving solvent-sensitive cell lines, membrane preparations, or protein-based readouts where DMSO can introduce artifacts.

Intestinal Stability Modeling and Oral Formulation Pre-Screening

Neoastilbin's enhanced stability in simulated intestinal fluid (88.3% intact after 4 hours at 37°C vs. 78.6% for astilbin) makes it a preferred candidate for in vitro GI tract stability studies and oral formulation pre-screening [5]. The reduced rate of isomerization to isoastilbin minimizes the confounding effect of conversion products during experimental timeframes, allowing cleaner interpretation of stability data and more accurate prediction of enteric performance.

Comparative Isomer Studies for Structure-Activity Relationship (SAR) Analysis

The divergent CYP inhibition profiles of neoastilbin versus astilbin (CYP2D6: 1.48 μM vs. 14.16 μM; CYP3A4: 6.51 μM vs. 2.63 μM) establish this isomer pair as a valuable toolset for SAR studies investigating how stereochemistry at C-2 and C-3 governs enzyme-subtype selectivity [5]. Procuring both neoastilbin and astilbin enables pairwise comparative analysis that cannot be achieved with single-isomer procurement strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Neoastilbin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.